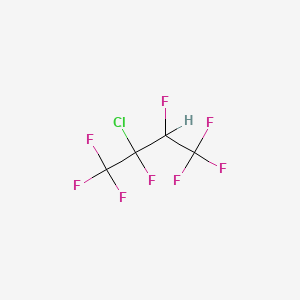
Butane, chlorooctafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane, chlorooctafluoro- is a chemical compound with the molecular formula C4HClF8 . It is a derivative of butane where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which significantly alter its chemical behavior compared to its parent hydrocarbon, butane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butane, chlorooctafluoro- typically involves the halogenation of butane. This process can be carried out through various methods, including direct fluorination and chlorination. One common approach is the reaction of butane with chlorine and fluorine gases under controlled conditions. The reaction is highly exothermic and requires careful control of temperature and pressure to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of butane, chlorooctafluoro- often involves the use of specialized reactors designed to handle the highly reactive fluorine gas. The process may include multiple steps to ensure complete substitution of hydrogen atoms with chlorine and fluorine. The final product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butane, chlorooctafluoro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it back to less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions where fluorine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated organic compounds.
Wissenschaftliche Forschungsanwendungen
Butane, chlorooctafluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules, which can significantly alter their chemical properties.
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine on biological systems.
Medicine: Fluorinated organic compounds are important in the development of pharmaceuticals, as fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: This compound is used in the production of specialty chemicals and materials, including fluoropolymers and surfactants.
Wirkmechanismus
The mechanism by which butane, chlorooctafluoro- exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of highly electronegative fluorine atoms. These atoms can influence the reactivity and stability of the compound, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane, octafluoro- (C4F8): Similar in structure but lacks the chlorine atom.
Butane, chlorotetrafluoro- (C4HClF4): Contains fewer fluorine atoms and one chlorine atom.
Butane, dichlorotetrafluoro- (C4H2Cl2F4): Contains two chlorine atoms and four fluorine atoms.
Uniqueness
Butane, chlorooctafluoro- is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical properties. The combination of these halogens makes it highly reactive and useful in various chemical processes, distinguishing it from other fluorinated butanes.
Eigenschaften
CAS-Nummer |
71342-62-6 |
|---|---|
Molekularformel |
C4HClF8 |
Molekulargewicht |
236.49 g/mol |
IUPAC-Name |
2-chloro-1,1,1,2,3,4,4,4-octafluorobutane |
InChI |
InChI=1S/C4HClF8/c5-2(7,4(11,12)13)1(6)3(8,9)10/h1H |
InChI-Schlüssel |
DGROXNFZUHBKQR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)(F)Cl)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


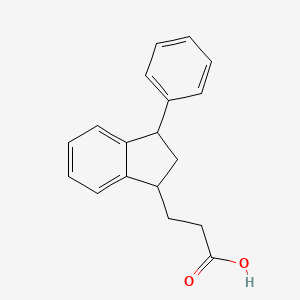
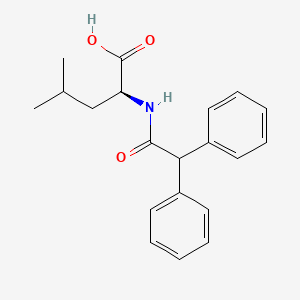

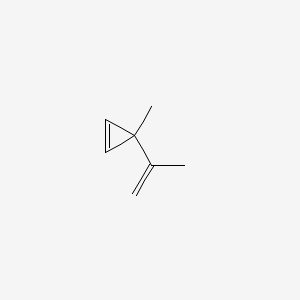
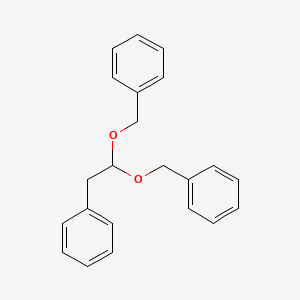
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
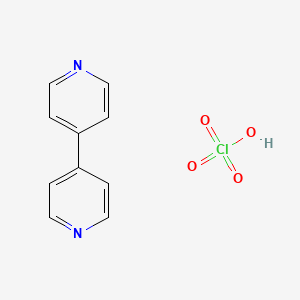
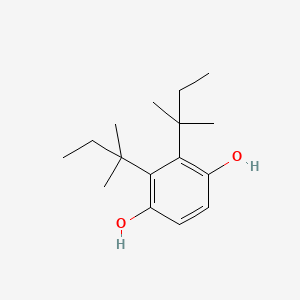
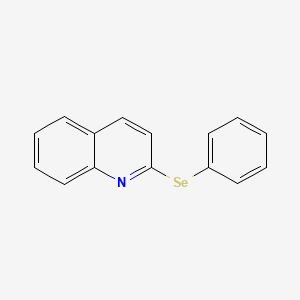
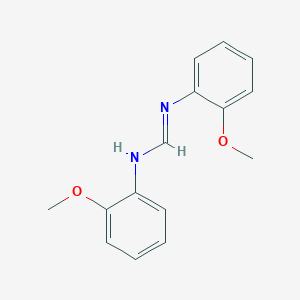

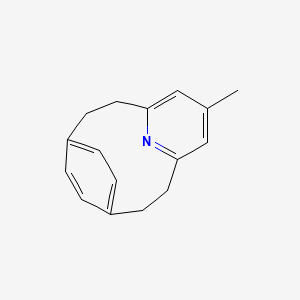
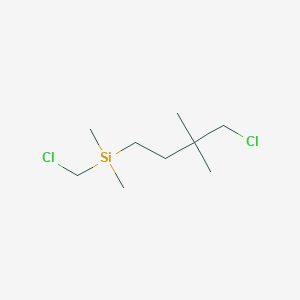
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
